N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride - 675112-91-1

N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride

Catalog Number: EVT-3075267
CAS Number: 675112-91-1
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

Compound Description: This compound represents a novel teraryl oxazolidinone with potent antibacterial activity. Research demonstrated its improved safety profile and efficacy compared to linezolid, a known antibacterial drug. Notably, it exhibits high water solubility and oral bioavailability, making it a promising candidate for in vivo applications. []

N-[3-Methyl-1-phenyl-1-(1H-tetra­zol-1-yl)butan-2-yl]acetamide

Compound Description: This compound is a structurally characterized molecule featuring a tetrazole ring. []

Relevance: Both N-[3-Methyl-1-phenyl-1-(1H-tetra­zol-1-yl)butan-2-yl]acetamide and N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride share the acetamide functional group connected to a carbon chain that further branches. This structural similarity, although not directly explored in the provided research, suggests a potential relationship within a broader chemical space. Further research could elucidate potential shared activities or properties based on this common structural motif. []

N-(4-(3-Cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide

Compound Description: Belonging to the sulfonamide class, this compound was synthesized as part of a study exploring antibacterial agents. Sulfonamides are known for their broad-spectrum antibacterial activity, targeting bacterial folic acid synthesis. []

Relevance: N-(4-(3-Cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide and N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride share the acetamide group directly attached to a phenyl ring. This shared structural feature, while potentially indicative of common chemical properties, may not necessarily translate to similar biological activities due to the distinct substituents on the phenyl ring and the presence of the sulfonamide moiety in N-(4-(3-Cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide. []

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

Compound Description: These two compounds were investigated using DFT calculations to understand the impact of amino group substitution on their physical properties. The study highlighted that the introduction of an amino group significantly alters parameters such as dipole moment, energy, polarizability, and hyperpolarizability. []

Relevance: Although not directly containing the acetamide group, N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide possesses this moiety as a substituent on the phenyl ring. Comparing its properties to those of 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol provides insights into the influence of the acetamide group on the overall molecular behavior. While structurally different from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, this comparative analysis helps in understanding the potential contribution of specific functional groups to the properties of related compounds. []

N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives

Compound Description: These derivatives were designed and synthesized as potential α-glucosidase inhibitors for managing diabetes. α-Glucosidase inhibitors are a class of anti-diabetic drugs that work by inhibiting the enzyme α-glucosidase in the small intestine, thereby delaying the digestion and absorption of carbohydrates and reducing postprandial hyperglycemia. []

Relevance: Similar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, these derivatives possess an acetamide group linked to a phenyl ring. This structural motif, while potentially contributing to shared physicochemical properties, may not directly indicate similar biological activities due to the distinct chemical environments surrounding the acetamide moiety in each case. The presence of the thiochroman ring system in N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives further distinguishes their potential pharmacological profiles from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is a known tyrosine kinase inhibitor used as a second-line treatment for chronic myeloid leukemia. It works by binding to the inactive conformation of the BCR-ABL tyrosine kinase, preventing the enzyme from switching to the active form, and thereby inhibiting the proliferation of Philadelphia chromosome-positive leukemic cells. []

Relevance: While structurally dissimilar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, the presence of the hydrochloride salt form in both compounds highlights a shared approach to potentially enhance solubility and bioavailability. This commonality, although not indicative of similar biological activity, showcases a shared strategy in drug development. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues

Compound Description: This series of compounds was synthesized, with the key intermediate being 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI). BCFI is a significant active metabolite of Losartan, a medication used to treat high blood pressure. []

Relevance: Similar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, these analogues contain the acetamide group linked to a substituted phenyl ring. While this structural feature may suggest some common physicochemical characteristics, their biological activities are likely distinct due to the presence of the imidazole and morpholine rings in the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. []

N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide

Compound Description: This compound, along with its various polymorphs, exhibits anxiolytic, anticonvulsant, and muscle relaxant properties. Researchers have extensively studied its potential as a therapeutic agent, particularly for treating insomnia. [, , , ]

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide

Compound Description: This compound's structure was confirmed using single-crystal X-ray diffraction, revealing its chiral layered absolute structure. Additionally, its cytotoxicity against oligodendrocytes and its redox profile were evaluated. []

Relevance: Sharing the acetamide group directly linked to a phenyl ring with N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide also highlights the impact of diverse substitutions on the phenyl ring. The presence of selenium and the naphthalene moiety in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide suggests a unique chemical profile compared to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

(+)-(R)- and (-)-(S)-3-acetyl-2-[5-methoxy-2-[4-[N-methyl-N-(3,4,5- trimethoxyphenethyl)amino]butoxy]phenyl]benzothiazoline hydrochloride (SA2572)

Compound Description: SA2572 is a novel Ca2+ antagonist with an inhibitory effect on the fast Na+ inward channel. Studies on its enantiomers revealed stereoselectivity in its pharmacological activity, with (-)-SA2572 exhibiting more potent Ca2+ antagonistic activities. []

Relevance: While structurally distinct from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, both compounds are formulated as hydrochloride salts, emphasizing the significance of salt formation in modulating solubility and pharmacokinetic properties of drug candidates. []

N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide Derivatives

Compound Description: Synthesized using click chemistry, this library of compounds was evaluated for antimicrobial activity against various bacteria and fungi. []

Relevance: Structurally related to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride through the shared acetamide moiety connected to a substituted phenyl ring, these derivatives highlight the impact of structural variations on biological activity. The triazole and morpholine rings in N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide Derivatives contribute to its distinct antimicrobial profile. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent, water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. This compound demonstrated promising potential as a therapeutic agent for diseases associated with ACAT-1 overexpression. []

Relevance: Sharing the acetamide functional group with N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, K-604 underscores the versatility of this moiety in designing compounds targeting diverse biological pathways. The presence of the benzimidazole and piperazine rings in K-604 differentiates its pharmacological profile from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

3-Aminomethyl pyridine derivatives (2a-g and 5a-f)

Compound Description: These derivatives were synthesized and screened for their antimicrobial and anticancer activities. The study highlighted the potential of incorporating nitrogen, oxygen, and sulfur-containing heterocyclic compounds in developing new therapeutic agents. []

Relevance: While lacking the acetamide moiety present in N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, these derivatives share a structural similarity with the "aminomethyl" substituent on the aromatic ring. This common feature, though not explored in detail in the provided research, could suggest potential similarities in their physicochemical properties or reactivity. []

(±)-N-methyl-3-phenyl-3-(para-trifluoromethyl)phenoxypropylamine hydrochloride (Fluoxetine)

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. Its mechanism of action involves blocking the reabsorption of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. []

Diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate

Compound Description: This compound, featuring both amidoxime and phosphonyl functional groups on a dihydrofuran scaffold, was synthesized and evaluated for its antileishmanial activity against Leishmania amazonensis. The study highlighted the potential of dihydrofuran derivatives as a source of novel antiparasitic agents. []

Relevance: Although structurally dissimilar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, both compounds target parasitic diseases, highlighting the importance of exploring diverse chemical scaffolds for developing novel therapies against infectious diseases. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound, a hybrid molecule derived from the indibulin and combretastatin scaffolds, demonstrated promising cytotoxic activity against breast cancer cell lines while exhibiting low toxicity towards normal cells. []

phenyl-1 hydrochloride diethyl amino carbonyl-2-one aminomethyl cyclopropane (Z)

Compound Description: This compound's synthesis involves a multistep process starting from phenyl-1-oxo-2 oxa bicyclo [3.1.0]hexane. []

Relevance: Although the exact structure of phenyl-1 hydrochloride diethyl amino carbonyl-2-one aminomethyl cyclopropane (Z) is not fully elucidated in the provided information, its name suggests the presence of an "aminomethyl" substituent, similar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. This structural feature might suggest potential similarities in their chemical reactivity or physicochemical properties, warranting further investigation. []

N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) Metal Complexes

Compound Description: These copper(II) and iron(III) complexes, utilizing HL as a ligand, demonstrated significant catalytic activity in oxidizing 3,5-di-tert-butylcatechol under aerobic conditions. This research highlights the role of metal complexes in catalytic applications. []

N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide

Compound Description: This compound underwent comprehensive spectroscopic analysis, including FTIR, FT-Raman, and DFT calculations, to characterize its vibrational modes and electronic properties. []

N-[5-(3-imidazol-1-yl-4-méthanesulfonyl-phényl)-4-méthyl-thiazol-2-yl]-acétamide sulfate salt

Compound Description: This compound, crystallized in various forms, displays potential for treating diseases by inhibiting PI3K isoforms, a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. []

Relevance: Sharing the acetamide functional group with N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, this compound demonstrates the diverse pharmacological activities achievable by modifying the chemical environment around this moiety. The presence of the imidazole and thiazole rings in N-[5-(3-imidazol-1-yl-4-méthanesulfonyl-phényl)-4-méthyl-thiazol-2-yl]-acétamide sulfate salt indicates a different mode of action and therapeutic potential compared to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

Compound Description: Researchers employed experimental and theoretical spectroscopic techniques, including FTIR, FT-Raman, and DFT calculations, to characterize the vibrational modes and electronic properties of this phenyl-substituted indole derivative. []

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one Hydrochloride (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride (α-PiHP), and 2-(Methylamino)-1-(4-methylphenyl)pentan-1-one Hydrochloride (4-MPD)

Compound Description: These three cathinone derivatives, known psychoactive substances (NPS), were characterized using X-ray crystallography to provide detailed structural information. The emergence of such NPS highlights the need for rapid identification and characterization of new designer drugs. []

8-chloro-2-[(3-furoyl)aminomethyl]-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine hydrochloride

Compound Description: The crystal and molecular structure of this compound, investigated as part of a study on molecules with α-opioid agonistic activity, was determined using X-ray diffraction. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 exhibits selective serotonin 2A receptor inverse agonistic activity, making it a potential candidate for treating psychosis. Its pharmacological profile, characterized by high potency at 5-HT2A receptors and low affinity for D2 and H1 receptors, distinguishes it from typical antipsychotics. []

Relevance: Both AC-90179 and N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride are hydrochloride salts, highlighting a shared approach to potentially enhance solubility and bioavailability. While their structures differ significantly, both compounds fall under the broad category of central nervous system (CNS) active agents, suggesting a shared area of therapeutic interest. []

N, N-Dialkyl-N'-substituted-N'-[3 (4-substituted-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl) methyl] ethylenediamines (IIIa-IIIe)

Compound Description: These compounds were synthesized by reacting 3-bromomethyl-3-pyrazolin-5-ones with ethylenediamines. []

Relevance: Although structurally dissimilar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, both compounds contain a substituted phenyl ring linked to a nitrogen-containing chain. This structural similarity, while not directly explored in the provided research, suggests a potential relationship within a broader chemical space. []

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates

Compound Description: This series of quinoxaline derivatives showed inhibitory activity against HCT-116 and MCF-7 cancer cell lines. Molecular modeling studies suggested these compounds could inhibit human thymidylate synthase by stabilizing its inactive conformation. []

Relevance: These quinoxaline derivatives, while structurally different from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, contain the acetamide functional group. This shared structural element, although in different chemical contexts, highlights the versatility of the acetamide moiety in designing compounds with potential biological activity. []

N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1H-pyrazol-3-yl)acetamide hemihydrate

Compound Description: The crystal structure of this compound, stabilized by various intermolecular interactions, was determined using X-ray diffraction and further analyzed using Hirshfeld surface analysis. []

Relevance: This compound, like N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, incorporates an acetamide group connected to a substituted phenyl ring within its structure. This common structural feature, while not directly explored in the provided research, highlights a potential link within a broader chemical space. []

N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)acetamide Derivatives

Compound Description: Three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides were studied for their hydrogen-bonding patterns, revealing distinct intermolecular interactions influencing their crystal packing. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound features a piperazine ring in a chair conformation, with the quinoline ring system exhibiting specific dihedral angles relative to the phenyl and methoxyphenyl rings. []

Relevance: Sharing the acetamide functional group with N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, this compound demonstrates the presence of this moiety in complex molecules with multiple chiral centers. The presence of the quinoline and piperazine rings in N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide points towards a different pharmacological profile compared to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for anti-inflammatory activity using the rat-paw-oedema method. The study identified several potent compounds compared to the standard drug Indomethacin. []

Relevance: While structurally distinct from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives share a common focus on developing new chemical entities with therapeutic potential. The benzimidazole moiety in these derivatives distinguishes their pharmacological profile and potential applications from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide hydrochloride dihydrate (Form A)

Compound Description: Form A represents a specific crystalline form of a hydrochloride salt dihydrate characterized by its unique X-ray powder diffraction pattern. []

3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound's crystal structure, characterized by a twofold axis of symmetry, was determined using X-ray diffraction. The molecule exhibits an intramolecular N—H⋯O hydrogen bond and specific dihedral angles between its aromatic rings. []

Relevance: Although structurally dissimilar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, both molecules contain a substituted phenyl ring. This structural feature, while not directly explored in the provided research, suggests a potential connection within a broader chemical space. []

(2S,3S)-3-(aminomethyl)-3-(methylamino)pentane-1,2,5-triol bis(hydrochloride)

Compound Description: This compound, synthesized through a multistep process involving acetal hydrolysis, was crystallized and its absolute configuration confirmed using X-ray diffraction analysis. []

5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione

Compound Description: This compound's crystal structure, stabilized by C-H⋯O and N-H⋯O interactions, reveals a planar imidazolidine-2,4-dione system. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with oral bioavailability. Its pharmacokinetics in humans display dose- and time-dependent behavior due to a metabolite-mediated inhibition of CYP3A, a key drug-metabolizing enzyme. []

Relevance: Sharing the acetamide functional group with N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, AMG 487 highlights the importance of understanding drug metabolism and its impact on pharmacokinetic properties. The presence of the pyridopyrimidine and trifluoromethoxyphenyl moieties in AMG 487 distinguishes its pharmacological profile from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

Aminomethyl-phenyl-cyclohexane Derivatives

Compound Description: This series of cyclohexane derivatives encompasses various substituents and potential isomeric forms, with a particular focus on their hydrochloride salts for improved pharmacological properties. []

Relevance: Although the exact structure of each derivative is not specified, the presence of the "aminomethyl" substituent, similar to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, suggests a potential connection within a broader chemical space. Further investigation into the specific structures of these derivatives is needed to assess their potential similarities or differences in biological activity compared to N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

(E,E,E)-N-methyl-2-[((((1-methyl-3-(2,6-dichlorophenyl)-2-propenyl)imino)oxygen)methyl)phenyl]-2-methoxyl imino acetamide

Compound Description: This compound demonstrates bactericidal activity and is a key component of a composition designed to control rice blast, a fungal disease affecting rice crops. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound, characterized by its hydrogen bonding patterns and intermolecular interactions, was determined using X-ray diffraction. []

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

Compound Description: This compound serves as a key intermediate in the synthesis of Teneligliptin, a drug used to treat Type 2 Diabetes. Its synthesis, a focal point of research for improved efficiency and scalability, highlights the importance of optimizing synthetic routes for pharmaceutical relevance. []

Relevance: Although lacking the acetamide moiety present in N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine highlights the importance of exploring efficient synthetic strategies for compounds with medicinal potential. []

6-Methyl-2-[4-methyl-phenyl]imidazo[1,2-a]pyridine-3-N,N-dimethylacetamide (Zolpidem)

Compound Description: Zolpidem is a nonbenzodiazepine hypnotic medication used to treat insomnia. It acts as a selective agonist on the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. []

Relevance: While structurally distinct from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride, both compounds belong to the broader category of CNS-active agents. Zolpidem's specific mechanism of action and therapeutic application in treating insomnia distinguish it from N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride. []

Properties

CAS Number

675112-91-1

Product Name

N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]acetamide;hydrochloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-3-9(5-10)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

IQTHDQZAFNDDSA-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC=CC(=C1)CN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.